

Application Note: Phase Identification of Al₃Ni₅ using X-ray Diffraction (XRD)

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Compound of Interest		
Compound Name:	Trialuminium pentanickel	
Cat. No.:	B15446520	Get Quote

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Introduction

The aluminum-nickel (Al-Ni) alloy system is of significant interest in materials science and various industrial applications due to the formation of several intermetallic compounds with unique mechanical, thermal, and catalytic properties. One such compound, Al₃Ni₅, plays a crucial role in the performance and phase stability of various Al-Ni based materials. Accurate phase identification is paramount for quality control, process optimization, and understanding material behavior. X-ray Diffraction (XRD) is a powerful, non-destructive technique for the precise identification and quantification of crystalline phases in a material. This application note provides a detailed protocol for the phase identification of Al₃Ni₅ using XRD, including sample preparation, data acquisition, and analysis.

Crystallographic Properties of Al₃Ni₅

Accurate phase identification by XRD relies on the unique crystal structure of each compound. Al₃Ni₅ possesses an orthorhombic crystal structure, which gives rise to a characteristic diffraction pattern. The key crystallographic data for Al₃Ni₅ is summarized in Table 1.

Table 1: Crystallographic Data for Al₃Ni₅[1][2][3]



Parameter	Value
Crystal System	Orthorhombic
Space Group	Cmmm (No. 65)
Lattice Parameters	a = 7.53 Å
b = 6.69 Å	
c = 3.75 Å	_
$\alpha = \beta = \gamma = 90^{\circ}$	_

Experimental Protocol

This section outlines the detailed methodology for performing XRD analysis for the identification of the Al₃Ni₅ phase.

Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data and avoid issues such as preferred orientation, which can significantly alter peak intensities and lead to misidentification.

For Powder Samples:

- Grinding: The sample should be ground to a fine powder with a consistent particle size, ideally less than 10 μm, to ensure random orientation of the crystallites. This can be achieved using a mortar and pestle (agate is recommended to avoid contamination) or a micronizing mill. For quantitative analysis, wet milling (e.g., with ethanol) can help prevent amorphization and reduce preferred orientation.
- Homogenization: Ensure the powder is thoroughly mixed to be representative of the bulk material.
- Mounting: The powder should be carefully packed into a sample holder. Back-loading or side-loading techniques are recommended to minimize preferred orientation. The sample surface should be flat and level with the surface of the sample holder.

For Bulk Samples (e.g., alloys, sintered pellets):



- Sectioning and Polishing: The surface to be analyzed should be sectioned to fit the sample holder and polished to be flat and smooth. A final polishing step with a fine abrasive is recommended to remove any surface damage or contamination.
- Cleaning: The surface should be cleaned with a suitable solvent (e.g., ethanol, acetone) to remove any polishing residue or grease.
- Mounting: The bulk sample should be mounted securely in the sample holder, ensuring the analyzed surface is flush with the holder's top plane.

XRD Data Acquisition

The following are typical instrument parameters for XRD data collection for Al₃Ni₅. These may need to be optimized based on the specific instrument and sample.

Table 2: Suggested XRD Instrument Parameters

Parameter	Recommended Setting	
X-ray Source	Cu Kα (λ = 1.5406 Å)	
Operating Voltage	40 kV	
Operating Current	40 mA	
Scan Type	Continuous or Step Scan	
2θ Range	20° - 100°	
Step Size	0.02°	
Time per Step	1 - 5 seconds	
Optics	Bragg-Brentano geometry with a monochromator or Kβ filter	

Data Analysis and Phase Identification

 Data Processing: The raw XRD data should be processed to remove background noise and identify the peak positions (2θ) and their corresponding intensities.



- Phase Identification: The experimental diffraction pattern is then compared with reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The identification of Al₃Ni₅ is confirmed by matching the peak positions and relative intensities of the experimental pattern with the reference pattern for Al₃Ni₅ (PDF card).
- Quantitative Analysis (Optional): For samples containing multiple phases, Rietveld
 refinement can be employed for quantitative phase analysis. This method involves fitting a
 calculated diffraction pattern, based on the crystal structures of the identified phases, to the
 experimental data. The weight percentage of each phase is a refinable parameter in this
 process.

Data Presentation

A clear presentation of the XRD data is essential for interpretation and reporting.

Table 3: Example of Experimental XRD Peak List for Al₃Ni₅

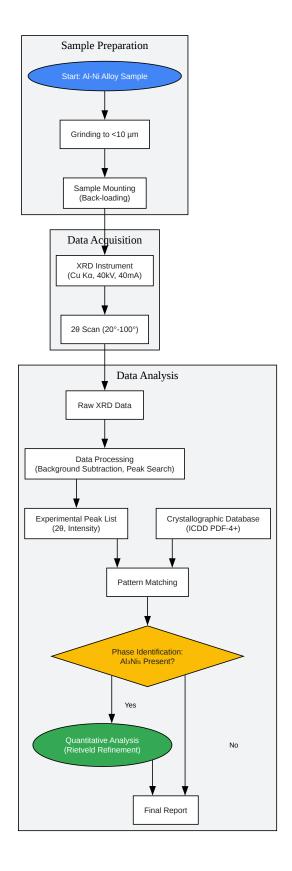
2θ (°)	d-spacing (Å)	Relative Intensity (%)
38.5	2.33	45
44.7	2.02	100
52.1	1.75	30
65.2	1.43	55
74.1	1.28	25
82.3	1.17	15
90.1	1.09	20
97.7	1.02	18

Note: This is a representative peak list. Actual peak positions and intensities may vary slightly due to experimental conditions and sample characteristics.

Visualization of the Experimental Workflow



The logical flow of the XRD analysis for phase identification of Al₃Ni₅ is depicted in the following diagram.





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References

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 [https://www.benchchem.com/product/b15446520#xrd-analysis-for-phase-identification-of-al3ni5]

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